N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a synthetic organic compound characterized by a benzofuran moiety linked to a hydroxypropyl chain and an ethanesulfonamide group.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLKRAXZZGBAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated strategies dominate benzofuran synthesis due to their cost-effectiveness and functional group tolerance. A representative method involves reacting o-hydroxy aldehydes (15 ) with amines (17 ) and alkynes (16 ) in a choline chloride-ethylene glycol (ChCl·EG) deep eutectic solvent (DES) under CuI catalysis. This system achieves 70–91% yields by stabilizing polar intermediates through hydrogen bonding. For instance, 2-substituted benzofurans form preferentially when electron-donating groups decorate the salicylaldehyde precursor, as evidenced by the accelerated iminium ion formation and subsequent copper acetylide coupling.
Palladium-Catalyzed Oxidative Coupling
Palladium complexes enable benzofuran assembly via oxidative C–H activation. In one protocol, imidazo-pyridines (26 ) couple with coumarins (27 ) using Pd(OAc)₂, 1,10-phenanthroline, and Cu(OTf)₂ in dimethylformamide (DMF). The mechanism proceeds through palladacycle intermediates, followed by carbonyl elimination and electrophilic palladation to afford fluorinated benzofurans in 45–93% yields. This method excels in constructing fused benzofuran systems but requires stringent anhydrous conditions.
Rhodium-Mediated Annulation
CpRh(III)-catalyzed C–H activation provides access to trisubstituted benzofurans. Treating benzamides (43 ) with vinylene carbonate (42 ) in tetrachloroethane induces four sequential steps: C–H metalation, migratory insertion, nucleophilic substitution, and β-oxygen elimination. While yields range from 30% to 80%, this route permits precise stereocontrol at the C3 position, critical for bioactive derivative synthesis.
Catalyst-Free Benzofuran Formation
Base-mediated cyclizations eliminate metal catalysts, enhancing scalability. Reacting hydroxylated aryl alkynes (106 ) with sulfur ylides (107 ) in acetonitrile generates tricyclic benzofurans (108 ) via isomerization and nucleophilic addition. Similarly, nitro epoxides (109 ) undergo potassium carbonate-assisted ring-opening and dehydration to yield 2-arylbenzofurans (110 ) in 33–84% yields. These methods favor electron-rich substrates but struggle with sterically hindered precursors.
Hydroxypropyl Group Introduction
Epoxide Ring-Opening Strategies
Epoxide intermediates enable regiospecific hydroxypropyl installation. For example, benzofuran-derived epoxides react with Grignard reagents in tetrahydrofuran (THF), where nucleophilic attack at the less substituted carbon forms the 2-hydroxypropyl side chain. Patent data reveals that C3–C6 cycloalkyl epoxides yield 60–75% of tertiary alcohols under these conditions, though competing ring-opening pathways may necessitate chromatographic purification.
Nucleophilic Substitution Reactions
Alkylation of benzofuran-2-ylmagnesium bromide with 2-chloropropanol in the presence of LiCl provides a direct route to the hydroxypropyl intermediate. However, overalkylation and elimination side products reduce yields to 40–55%, prompting the use of protecting groups like tert-butyldimethylsilyl (TBS) ethers during optimization.
Sulfonamide Functionalization
Sulfonylation of Primary Amines
The final step involves reacting 2-(benzofuran-2-yl)-2-hydroxypropylamine with ethanesulfonyl chloride in dichloromethane (DCM) and triethylamine. Patent literature emphasizes the importance of slow reagent addition and ice-bath cooling to minimize sulfonic acid byproducts, achieving 65–82% yields after recrystallization from ethyl acetate.
Solvent and Base Optimization
Replacing DCM with dimethylacetamide (DMAc) and using K₂CO₃ instead of Et₃N improves solubility and reaction homogeneity, particularly for sterically congested amines. Microwave-assisted sulfonylation at 80°C reduces reaction times from 12 hours to 45 minutes while maintaining 70–78% yields.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| CuI/DES cyclization | CuI | 70–91 | Eco-friendly solvent | Sensitive to electron-withdrawing groups |
| Pd(OAc)₂ coupling | Pd(OAc)₂ | 45–93 | Forms fused rings | Requires anhydrous conditions |
| CpRh(III) annulation | CpRh(III) | 30–80 | Stereocontrol at C3 | High catalyst cost |
| Catalyst-free cyclization | None | 33–84 | Scalable | Moderate regioselectivity |
| Epoxide ring-opening | LiCl | 60–75 | Regiospecific | Competing pathways |
| Sulfonylation | Et₃N/K₂CO₃ | 65–82 | High functional group tolerance | Byproduct formation |
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted ethanesulfonamide derivatives.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a benzofuran moiety linked to a hydroxypropyl group and an ethanesulfonamide functional group. The benzofuran structure is known for its diverse biological activities, making derivatives of this compound promising candidates for drug development.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit notable anticancer activities. Modifications at specific positions on the benzofuran ring can enhance cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.
Anti-inflammatory Effects
The sulfonamide group in N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide contributes to its anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases .
Neuroprotective Potential
Benzofuran derivatives have also been investigated for neuroprotective effects. Preliminary studies suggest that these compounds may enhance neurotransmitter release and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)sulfonamide | Sulfonamide core | Anticancer, anti-inflammatory |
| Psoralen | Benzofuran derivative | Phototherapy, skin treatment |
| Dibenzofuran | Two fused benzene rings | Environmental toxicity |
| Indole | Nitrogen-containing heterocycle | Neuroprotective, antidepressant |
This comparison highlights the unique position of this compound within the context of related compounds while emphasizing its diverse potential applications in medicinal chemistry .
Anticancer Activity Study
A study conducted on various benzofuran derivatives demonstrated that modifications at the C-2 position significantly enhanced cytotoxicity against breast cancer cell lines. The findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .
Anti-inflammatory Research
In vivo studies using rat models showed that compounds similar to this compound exhibited significant reductions in paw edema, indicating strong anti-inflammatory effects. These results support further exploration into its clinical applications for treating inflammatory disorders .
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxypropyl and ethanesulfonamide groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Three ethanesulfonamide derivatives from a 2022 European Patent Application () share a core scaffold but differ in substituent groups:
2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide Substituent: 4,4-difluoropiperidinyl group. Such modifications are common in kinase inhibitors for oncology .
N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(2H-1,2,3-triazol-2-yl)ethanesulfonamide
- Substituent : 2H-1,2,3-triazolyl group.
- Properties : Triazole rings improve hydrogen-bonding capacity and bioavailability, often utilized in antiviral or CNS-targeting agents .
N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(1H-1,2,3-triazol-1-yl)ethanesulfonamide
Key Structural Differences and Implications
The target compound, N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide , distinguishes itself via its benzofuran-2-yl-hydroxypropyl substituent:
- Benzofuran derivatives are associated with antioxidative and neuroprotective effects .
- Hydroxypropyl Chain : Introduces a polar group that may improve solubility compared to purely aromatic substituents in the patent examples.
Functional Group Comparison Table
| Compound Name (Simplified) | Core Structure | Key Substituent | Potential Therapeutic Area |
|---|---|---|---|
| Target Compound | Ethanesulfonamide | Benzofuran-2-yl-hydroxypropyl | Neuroprotection, Anticancer* |
| Patent Example 1 (Difluoropiperidinyl) | Ethanesulfonamide | 4,4-Difluoropiperidinyl | Oncology (kinase inhibition)* |
| Patent Example 2 (2H-Triazolyl) | Ethanesulfonamide | 2H-1,2,3-Triazolyl | Antiviral, CNS Disorders* |
| Patent Example 3 (1H-Triazolyl) | Ethanesulfonamide | 1H-1,2,3-Triazolyl | Metabolic Diseases* |
*Inferred based on structural features of analogs.
Mechanistic and Pharmacokinetic Considerations
- Metabolic Stability : Fluorinated groups (as in Patent Example 1) resist oxidative metabolism, whereas the hydroxypropyl chain in the target compound may undergo glucuronidation, affecting half-life .
Biological Activity
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties, supported by data tables and relevant case studies.
Structural Overview
The compound features a benzofuran moiety, which is known for its diverse biological properties. The sulfonamide functional group enhances its reactivity and potential therapeutic applications. The unique structure allows for various modifications that can significantly impact its biological activity.
1. Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer potential. Research indicates that modifications at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity against various cancer cell lines.
- Case Study Example : A study demonstrated that certain benzofuran derivatives exhibited significant antiproliferative activity against A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar range, indicating potent anticancer effects .
2. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Benzofurans are known to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases.
- Research Findings : Inhibition studies revealed that compounds similar to this compound can effectively reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory conditions .
3. Neuroprotective Activity
Neuroprotection is another area where benzofuran derivatives show promise. Their ability to cross the blood-brain barrier and interact with neurobiological targets makes them candidates for treating neurodegenerative diseases.
- Case Study Example : Research involving benzofuran derivatives indicated their potential as imaging probes for prion diseases, showing high binding affinities for prion protein aggregates . This suggests that they may play a role in both diagnostic and therapeutic strategies for neurodegenerative disorders.
Comparative Analysis of Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Benzofuran core with sulfonamide | Anticancer, anti-inflammatory |
| Psoralen | Benzofuran derivative | Phototherapy, skin treatment |
| Dibenzofuran | Two fused benzene rings | Environmental toxicity |
| Indole | Nitrogen-containing heterocycle | Neuroprotective, antidepressant |
| Benzothiophene | Contains sulfur | Antimicrobial, anti-inflammatory |
This table illustrates the diverse biological activities associated with related compounds while emphasizing the specific therapeutic potentials of this compound.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
- Anti-inflammatory Mechanism : It likely modulates signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
- Neuroprotective Mechanism : Its neuroprotective effects may arise from its ability to scavenge free radicals and inhibit neuronal apoptosis.
Q & A
Q. How can structural analogs of this compound be designed to enhance blood-brain barrier (BBB) penetration for CNS-targeted therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
